
2-Methoxy-3,5-dimethylaniline
Descripción general
Descripción
2-Methoxy-3,5-dimethylaniline is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Complex Organic Compounds
2-Methoxy-3,5-dimethylaniline is utilized in the synthesis of complex organic compounds. A study demonstrates its role in the synthesis of carbazomycin B, a compound of interest in pharmaceutical research. This process involves a series of reactions including iodination, acetylation, and reduction, highlighting the compound's versatility as a synthetic intermediate (Crich & Rumthao, 2004).
Structural and Bonding Studies
Research on derivatives of this compound contributes to understanding hydrogen bonding and steric hindrance in organic molecules. A study on 2-substituted 3,5-dimethylanilines and their derivatives provided insights into the impact of steric hindrance on intramolecular hydrogen bonding, aiding in the design of more efficient synthetic molecules (Andrews, Poynton & Rae, 1972).
Photoreactions in Organic Synthesis
Photoreactions involving this compound derivatives are used to synthesize various organic compounds. Research has shown that irradiation of certain dimethylaniline compounds leads to the formation of new molecules with potential applications in organic chemistry and material science (Bader & Hansen, 1979).
DNA Interaction Studies
Studies have explored the interaction of this compound derivatives with DNA, contributing to our understanding of the potential carcinogenic effects of certain chemicals. This research is crucial in environmental toxicology and public health (Gonçalves, Beland & Marques, 2001).
Chemical Synthesis and Molecular Structure Analysis
This compound is instrumental in synthesizing and analyzing complex molecular structures. Studies report the synthesis of compounds via Schiff bases reduction route and their molecular structure analysis, enhancing our understanding of molecular interactions and stability (Ajibade & Andrew, 2021).
Photochemical Reactions
Research has shown that this compound derivatives undergo unique photochemical reactions. These studies contribute to developing new synthetic pathways and understanding the behavior of organic compounds under different conditions (Guizzardi, Mella, Fagnoni & Albini, 2000).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that aniline derivatives, such as 2-methoxy-3,5-dimethylaniline, often interact with various enzymes and receptors in the body .
Mode of Action
Studies on similar compounds suggest that they may undergo ultrafast h-atom loss upon absorption of an ultraviolet photon . The number and position of methyl substituents on both the aromatic ring and amine functional group can influence the production of photofragments .
Biochemical Pathways
It is known that aniline derivatives can influence various biochemical pathways, potentially involving a valence-to-rydberg decay mechanism .
Pharmacokinetics
Similar compounds like n,n-dimethylaniline have been shown to undergo n-demethylation and n-oxidation as metabolic pathways, and also established ring hydroxylation as a metabolic route .
Result of Action
Similar compounds have been shown to cause changes at the molecular level, such as alterations in enzyme activity or receptor binding .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. For instance, it has been reported that this substance is toxic to aquatic life with long-lasting effects .
Análisis Bioquímico
Biochemical Properties
2-Methoxy-3,5-dimethylaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive metabolites, which may further interact with cellular macromolecules, potentially leading to oxidative stress and cellular damage .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including DNA, proteins, and lipids. This oxidative stress can trigger signaling pathways that lead to apoptosis or other forms of cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, causing oxidative damage and altering gene expression. Additionally, this compound can inhibit or activate specific enzymes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and cellular damage. The compound’s degradation products may also contribute to its overall biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity. Studies in rats have shown that high doses of this compound can cause severe oxidative damage, leading to apoptosis and other forms of cell death. The compound’s toxic effects are dose-dependent, with higher doses leading to more pronounced adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates. These intermediates can undergo further metabolic transformations, including conjugation with glutathione or other cellular nucleophiles. The metabolic pathways of this compound are complex and can influence its overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution within cells can affect its biological activity, with higher concentrations in specific cellular compartments leading to more pronounced effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. Its localization within organelles such as mitochondria or the endoplasmic reticulum can influence its interactions with cellular macromolecules and its overall biological effects .
Propiedades
IUPAC Name |
2-methoxy-3,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-7(2)9(11-3)8(10)5-6/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJBYCPQFNTCNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90603605 | |
| Record name | 2-Methoxy-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35490-72-3 | |
| Record name | 2-Methoxy-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



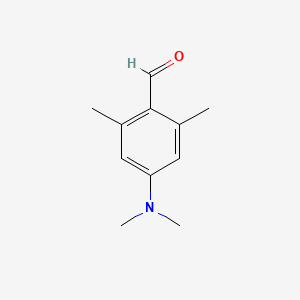
![[2-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1286565.png)
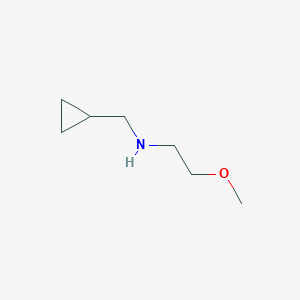
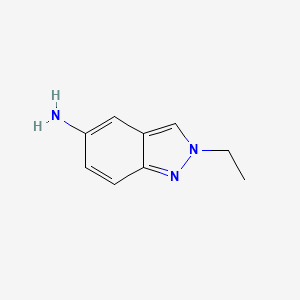

![Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1286584.png)



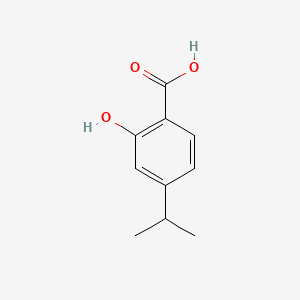

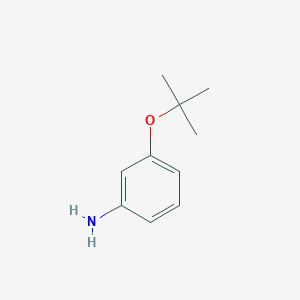
![2-amino-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B1286607.png)
